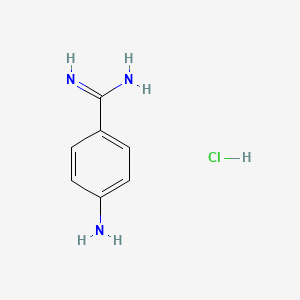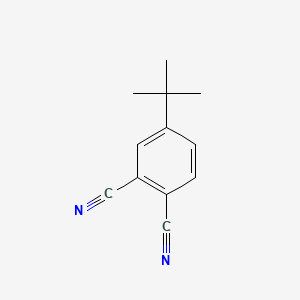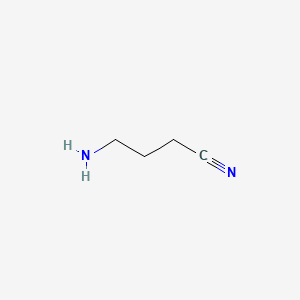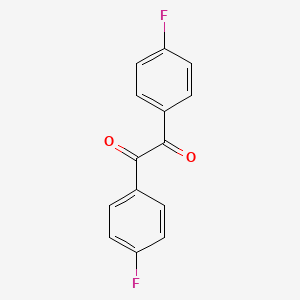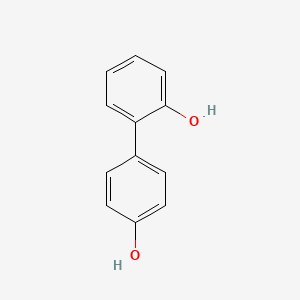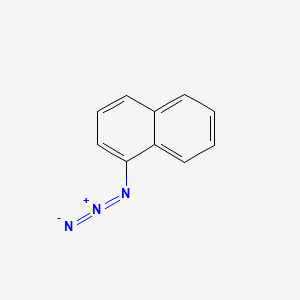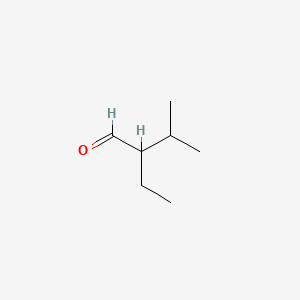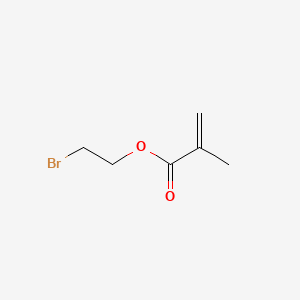
2-Bromoethyl methacrylate
描述
Synthesis Analysis
The synthesis of 2-bromoethyl methacrylate involves chemical reactions that introduce the bromoethyl group into the methacrylate molecule. One study describes the synthesis and polymerization of a related compound, 2-bromoethoxyphenoxyphosphoryl methacrylate, highlighting the methods used to introduce bromine-containing groups into methacrylate polymers for further functionalization and polymerization (Doiuchi, Nakaya, & Imoto, 1974).
Molecular Structure Analysis
The molecular structure of 2-bromoethyl methacrylate is crucial for its reactivity and properties. Its structure allows for the formation of polymers with specific functionalities. The bromine atom can be utilized for further chemical transformations, making it a versatile building block for polymer synthesis.
Chemical Reactions and Properties
2-Bromoethyl methacrylate undergoes various chemical reactions, including polymerization and copolymerization, to form polymers and copolymers with unique properties. Studies have detailed the thermal degradation of bromine-containing polymers, showing the mechanisms of decomposition and the formation of degradation products, indicating the stability and reactivity of these materials under heat (Grassie, Johnston, & Scotney, 1981).
科学研究应用
-
Synthesis of Reactive Polymers
- Field : Material Science
- Application : (Meth)acrylates are used in the synthesis of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Method : The synthesis of reactive polymers involves the reaction of the leaving (activating) groups of these monomers with alcohols and amines carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results : The synthesis of a series of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
-
Preparation of Poly(methyl methacrylate) Microspheres
- Field : Colloid and Polymer Science
- Application : Poly(methyl methacrylate) (PMMA) microspheres were synthesized through visible light–induced photopolymerization of methyl methacrylate (MMA) .
- Method : 2,4,6-Trimethylbenzoyldipenylphosphine oxide (TPO), polyvinylpyrrolidone (PVP), and light-emitting diodes (LEDs) were used as the photoinitiator, stabilizer, and light source, respectively . PMMA microspheres with the size of 0.5–0.8 μm could be obtained when LED@385 nm was the light source, and the content of TPO and PVP was 2 wt% and 30 wt% of MMA .
- Results : The possible formation pathway of PMMA microspheres was proposed based on the investigation of reaction time and addition method of PVP .
-
Synthesis of Functional Polymers
- Field : Organic Chemistry
- Application : Functional (meth)acrylates are used to synthesize polymers with specific properties such as chemical, physicochemical or biochemical functions . These polymers are prepared by binding the functional group to the structure of certain monomers .
- Method : The synthesis of functional polymers involves two methods: functionalization of a non-functional polymer by chemical modification, and binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods .
- Results : The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .
-
Synthesis of Semi-Conducting Polymers
- Field : Material Science
- Application : (Meth)acrylates are used in the synthesis of semi-conducting polymers . These polymers have potential applications in electronics and optoelectronics .
- Method : The synthesis of semi-conducting polymers involves the copolymerization of (meth)acrylates with other monomers .
- Results : The synthesis of a series of new (meth)acrylate-based monomers and polymers is described .
-
Synthesis of Aryloxy-2-hydroxypropyl Methacrylate Monomer
- Field : Organic Chemistry
- Application : Aryloxy-2-hydroxypropyl methacrylate monomers are synthesized for the preparation of different purpose polymers .
- Method : The synthesis involves the reaction of oxirane with methacrylic acid in the presence of pyridine and hydroquinone in toluene solvent at 85°C for 24 hours .
- Results : The synthesis of aryloxy-2-hydroxypropyl methacrylate monomer is described .
-
Synthesis of PMMA Samples
安全和危害
2-Bromoethyl methacrylate is classified under the GHS07 category . It has hazard statements H227, H315, and H319, indicating that it is combustible, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .
属性
IUPAC Name |
2-bromoethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSBQVEVZBMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27136-26-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27136-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2063505 | |
| Record name | 2-Bromoethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl methacrylate | |
CAS RN |
4513-56-8 | |
| Record name | 2-Bromoethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4513-56-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromoethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S3L399U68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

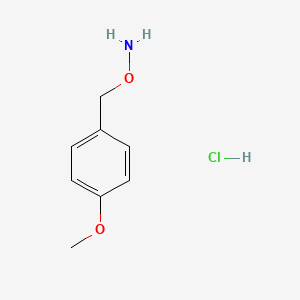
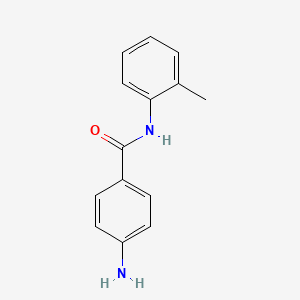
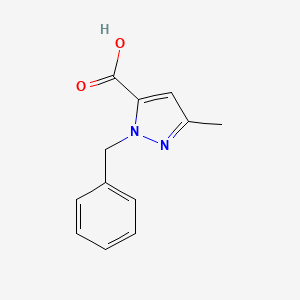
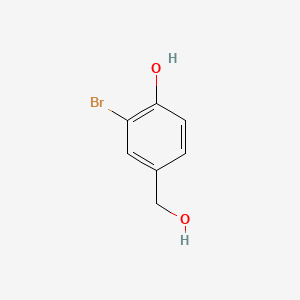
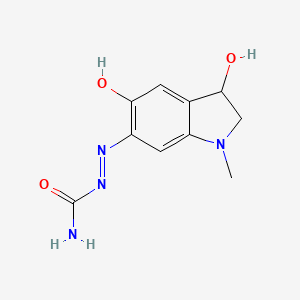
![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)
